tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)10(15)6-8/h4-6,15H,7,13H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPAZFNIYSWKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Common Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxy group can be oxidized to a carbonyl group using oxidizing agents. |
| Reduction | Amino group can be reduced to an amine using reducing agents like lithium aluminum hydride. |
| Substitution | Amino and hydroxy groups can participate in nucleophilic substitution reactions. |
Synthetic Chemistry
In synthetic chemistry, tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate serves as an important building block for synthesizing more complex organic molecules. Its functional groups allow for diverse modifications which are essential in the development of new compounds.
Biological Research
This compound is utilized in biological studies to investigate enzyme interactions and protein modifications. It can act as both a substrate and an inhibitor in enzymatic reactions, providing valuable insights into enzyme mechanisms and functions.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in various diseases.
Case Study 1: Anti-inflammatory Activity
A study synthesized derivatives of this compound and evaluated their anti-inflammatory properties. The results indicated that several derivatives exhibited significant anti-inflammatory activity comparable to standard drugs like indomethacin, with inhibition percentages ranging from 39% to 54% over 12 hours .
Case Study 2: Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it showed promising results as an inhibitor of cyclooxygenase enzymes, which are critical targets in the treatment of pain and inflammation .
Data Summary Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Synthetic Chemistry | Building block for complex molecules | Versatile intermediate for organic synthesis |
| Biological Research | Enzyme interactions | Acts as substrate/inhibitor; insights into enzyme functions |
| Medicinal Chemistry | Lead compound for drug development | Potential therapeutic properties identified |
| Anti-inflammatory Studies | Evaluated against indomethacin | Significant anti-inflammatory activity observed |
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3-hydroxypropyl)carbamate
- tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-butyl (3-bromo-4-oxocyclohexyl)carbamate
Uniqueness
tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which allows for diverse chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Biological Activity
Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 234.28 g/mol. The compound features a tert-butyl group, a hydroxyphenyl moiety, and a carbamate functional group, which contribute to its reactivity and biological properties.
Synthesis Methods
The synthesis typically involves the reaction of tert-butyl carbamate with 4-amino-3-hydroxybenzyl chloride under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like triethylamine or sodium hydroxide facilitating the nucleophilic substitution reaction. Industrially, continuous flow reactors may be utilized to enhance efficiency and product quality .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. The compound can form both covalent and non-covalent bonds with these targets, modulating their activity. Key pathways affected include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.
- Signal Transduction Modulation : It can alter pathways involved in cellular signaling.
- Gene Expression Regulation : The compound may influence transcription factors that regulate gene expression .
Case Studies
- Antioxidant Activity : A study demonstrated that derivatives of tert-butyl carbamate exhibited significant antioxidant properties, inhibiting lipid peroxidation in vitro. This suggests potential applications in preventing oxidative stress-related diseases .
- Antitumor Activity : Research indicated that compounds similar to this compound showed promising results against various cancer cell lines. For instance, modifications in the structure led to increased cytotoxicity against breast cancer cells (MCF-7) .
- Protein Degradation Studies : In a study involving estrogen receptor PROTACs (proteolysis-targeting chimeras), the compound was evaluated for its ability to induce protein degradation via the ubiquitin-proteasome system. Results showed that it effectively reduced estrogen receptor levels in treated cells, highlighting its potential as a therapeutic agent in hormone-dependent cancers .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (3-hydroxypropyl)carbamate | Lacks amino functionality | |
| Tert-butyl (4-amino-3-fluorophenyl)carbamate | Fluorine substitution alters reactivity | |
| Tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate | Methyl group affects interaction profile |
The presence of both amino and hydroxy groups on the phenyl ring in this compound allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
